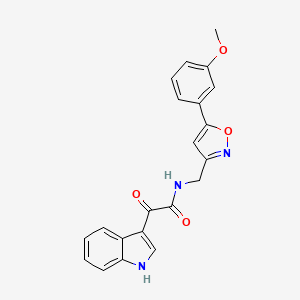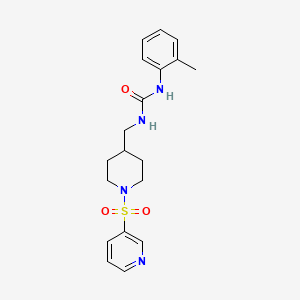
4-(2,3-Dimethylphenoxy)-1-(piperidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Pharmacological Properties
Research on derivatives of piperidine, including compounds similar to "4-(2,3-Dimethylphenoxy)-1-(piperidin-1-yl)butan-1-one", has been focused on exploring their synthesis methods and pharmacological properties. These compounds, such as trihexyphenidyl, biperiden, and raloxifene, are synthesized for various pharmacological applications, demonstrating the chemical versatility and potential medicinal value of such derivatives (Vardanyan, 2018).
Material Science and Catalysis
In material science, compounds with piperidine structures have been studied for their ability to act as active Lewis pairs in reactions, such as C–H bond activation, demonstrating their potential in catalysis and material synthesis (Uhl et al., 2016).
NMDA-Receptor Affinity
The NMDA-receptor affinity of ring and side chain homologous dexoxadrol derivatives has been explored, indicating the potential of piperidine derivatives in developing treatments for conditions mediated by NMDA receptors (Aepkers & Wünsch, 2004).
Anion Exchange Membranes
Poly(arylene piperidinium) hydroxide ion exchange membranes have been synthesized for use in alkaline fuel cells, showcasing the application of piperidine derivatives in energy technology. These membranes exhibit excellent alkaline stability and conductivity, important for efficient fuel cell operation (Olsson et al., 2018).
Conformational and Biological Investigations
The design and synthesis of N-acyl derivatives of piperidin-4-ones have been conducted, with studies on their conformation and biological activities, including antibacterial and antioxidant effects. This research highlights the potential of such compounds in developing new pharmaceuticals (Mohanraj & Ponnuswamy, 2017).
properties
IUPAC Name |
4-(2,3-dimethylphenoxy)-1-piperidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-14-8-6-9-16(15(14)2)20-13-7-10-17(19)18-11-4-3-5-12-18/h6,8-9H,3-5,7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGIBHFGCRLOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC(=O)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

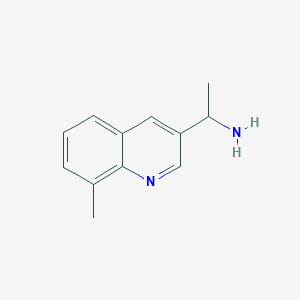
![Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B2695152.png)
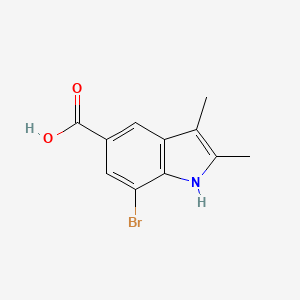


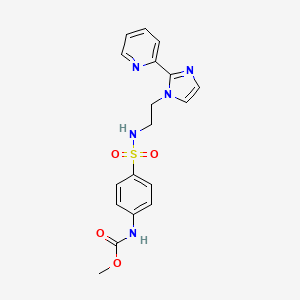

![N-(benzo[d]thiazol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2695162.png)
![(2-(2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone](/img/structure/B2695164.png)
![(Z)-ethyl 2-methyl-5-oxo-4-(((pyridin-2-ylmethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2695166.png)
![(1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2695168.png)
